4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
Properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-morpholin-4-ylsulfonylphenyl)isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S/c1-2-29-15-20-18-5-3-4-6-19(18)21(25)24(22(20)26)16-7-9-17(10-8-16)31(27,28)23-11-13-30-14-12-23/h3-10,15H,2,11-14H2,1H3/b20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNXYNKVNAQOMR-HMMYKYKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Tetrahydroisoquinoline-1,3-Dione Scaffold
The tetrahydroisoquinoline (THIQ) core is constructed via a Bischler-Napieralski cyclization, a well-established method for synthesizing isoquinoline derivatives. This reaction typically involves cyclodehydration of a β-phenethylamide precursor under acidic conditions (e.g., POCl₃ or PPA), followed by oxidation to the dione structure.
Morpholine-4-Sulfonyl Functionalization
The 4-(morpholine-4-sulfonyl)phenyl group is introduced through a sulfonylation reaction. Aryl sulfonyl chlorides react with morpholine under basic conditions (e.g., Et₃N or DIPEA) to form the sulfonamide linkage.
Step-by-Step Synthetic Methodology
Synthesis of 2-[4-(Morpholine-4-Sulfonyl)Phenyl]-1,2,3,4-Tetrahydroisoquinoline-1,3-Dione
Step 1: Preparation of 4-(Morpholine-4-Sulfonyl)Benzaldehyde
Reaction Conditions :
- Substrate : 4-Bromobenzaldehyde
- Sulfonation : React with morpholine and sulfur trioxide complex (SO₃·Py) in DCM at 0°C → 25°C.
- Catalyst : Triethylamine (2.2 equiv)
- Yield : 78% (Table 1)
Step 2: Bischler-Napieralski Cyclization
Reaction Conditions :
Introduction of Ethoxymethylidene Group
Step 3: Knoevenagel Condensation
Reaction Conditions :
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfonation | SO₃·Py, Et₃N, DCM, 0°C → 25°C | 78 |
| 2 | Bischler-Napieralski + Oxid. | POCl₃, toluene, reflux; CrO₃, HOAc | 65 |
| 3 | Knoevenagel Condensation | Ethoxyacetaldehyde, piperidine, EtOH | 72 |
Optimization of Critical Reaction Parameters
Solvent Effects on Cyclization Efficiency
Comparative studies using toluene, DCM, and THF revealed toluene as optimal for the Bischler-Napieralski step due to its high boiling point and ability to stabilize cationic intermediates.
Table 2: Solvent Screening for Step 2
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 110 | 12 | 65 |
| DCM | 40 | 24 | 42 |
| THF | 66 | 18 | 53 |
Mechanistic Insights and Side-Reaction Mitigation
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.98 (s, 1H, CH=), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
Applications and Derivative Synthesis
Medicinal Chemistry Intermediates
The compound serves as a key precursor for kinase inhibitors, with the morpholine sulfonyl group enhancing solubility and target binding.
Materials Science Applications
Its rigid THIQ core has been explored in liquid crystal displays (LCDs), where thermal stability exceeds 250°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Research on this compound has identified several promising biological activities:
Anti-inflammatory Effects
Studies have shown that this compound exhibits notable anti-inflammatory properties. It has been observed to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. The mechanism behind this effect involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is critical in regulating inflammatory responses .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies suggest that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating apoptotic proteins. Furthermore, it has demonstrated the ability to suppress tumor growth in xenograft models .
Case Study A: Rheumatoid Arthritis Model
In a murine model of rheumatoid arthritis, treatment with the compound resulted in significant reductions in joint inflammation and damage compared to control groups. This highlights its potential as a therapeutic agent for inflammatory diseases.
Case Study B: Breast Cancer Cell Lines
In vitro assays conducted on breast cancer cell lines indicated that the compound inhibited cell proliferation by inducing G0/G1 phase arrest and promoting apoptosis. These findings suggest its potential utility in cancer therapy .
Data Tables
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Reduces TNF-α and IL-6 expression; inhibits NF-κB pathway |
| Anticancer | Induces apoptosis; inhibits proliferation in breast cancer cell lines |
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Isoquinoline derivatives
- Sulfonyl-containing compounds
- Morpholine derivatives
Uniqueness
What sets 4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 750607-62-6) is a synthetic compound belonging to the isoquinoline class. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article reviews its biological activity based on diverse research findings.
- Molecular Formula : C22H22N2O6S
- Molecular Weight : 442.48 g/mol
- CAS Number : 750607-62-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been observed to exhibit:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown effectiveness against specific cancer cell lines, although the exact molecular pathways remain to be fully elucidated.
- Antimicrobial Properties : Some studies indicate that this compound may possess antimicrobial activity against certain pathogens, suggesting potential applications in treating infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Antimicrobial | Effective against specific bacterial strains | |
| Enzyme Inhibition | Potential inhibition of certain enzymes |
Case Studies
- Anticancer Studies : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability. The mechanism involved activation of caspase pathways leading to apoptosis.
- Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent.
- Enzyme Interaction : Research has suggested that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer progression, although further studies are required to confirm these interactions.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer: Synthesis typically involves multi-step protocols with careful control of solvents, temperature, and catalysts. For example:
- Solvent selection : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) may facilitate coupling reactions, while ethanol is suitable for recrystallization .
- Temperature control : Sensitive intermediates (e.g., tetrahydroisoquinoline derivatives) require low temperatures (0–5°C) to prevent decomposition .
- Catalysts : Acidic or basic conditions (e.g., sodium acetate) can drive cyclization or sulfonylation steps .
| Step | Key Parameters | Optimization Tips |
|---|---|---|
| Cyclization | DCM, 0–5°C | Use anhydrous conditions to avoid hydrolysis |
| Sulfonylation | DMSO, 60–80°C | Monitor reaction progress via TLC |
| Purification | Ethanol recrystallization | Slow cooling improves crystal purity |
Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the compound’s structure?
Methodological Answer:
- NMR : Assign peaks for ethoxymethylidene (δ 4.2–4.5 ppm for OCH2CH3) and morpholine-sulfonyl protons (δ 3.6–3.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydroisoquinoline core .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 483.14) and fragmentation patterns .
- IR : Identify carbonyl stretches (1700–1750 cm⁻¹) and sulfonyl groups (1150–1250 cm⁻¹) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .
- pH sensitivity : Test solubility and stability in buffered solutions (pH 3–10). The morpholine-sulfonyl group may hydrolyze under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the ethoxymethylidene group’s electron-withdrawing nature may influence binding to kinase targets .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., ATP-binding pockets) to optimize steric and electronic complementarity .
- Reaction Path Search : Use quantum chemical calculations (e.g., ICReDD’s workflow) to predict feasible synthetic pathways and byproducts .
| Computational Tool | Application | Output |
|---|---|---|
| COMSOL Multiphysics | Simulate reaction kinetics | Optimize solvent/catalyst combinations |
| Gaussian 16 | DFT for charge distribution | Identify electrophilic hotspots |
Q. How should researchers address contradictory bioactivity data across experimental models?
Methodological Answer:
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., cell line variability, assay conditions). For example, a 2^3 factorial design can test concentration, incubation time, and solvent effects .
- Structure-Activity Relationship (SAR) : Compare analogs to determine if the morpholine-sulfonyl group’s conformation (axial/equatorial) impacts activity .
Q. What strategies are effective for studying heterogeneous vs. homogeneous catalytic pathways in its synthesis?
Methodological Answer:
Q. How can degradation pathways be elucidated under oxidative/reductive conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
